6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine
Description
Properties
Molecular Formula |
C7H5Cl2N3 |
|---|---|
Molecular Weight |
202.04 g/mol |
IUPAC Name |
6,7-dichloro-2-methyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H5Cl2N3/c1-3-11-6-5(9)4(8)2-10-7(6)12-3/h2H,1H3,(H,10,11,12) |
InChI Key |
UVKRFUIFJBDVPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2N1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
One-Pot Tandem SₙAr–Reduction–Cyclization
Adapting methodologies from imidazo[4,5-b]pyridine synthesis, 6,7-dichloro-3-nitropyridin-2-amine undergoes sequential:
-
SₙAr reaction with methylamine in H₂O-isopropanol (IPA, 1:1) at 80°C for 2 h.
-
Nitro reduction using Zn dust (1 equiv) and conc. HCl (0.5 equiv) at 80°C for 45 min.
Mechanistic insight :
-
The reaction proceeds via imine formation (δ 7.00 ppm in ¹H NMR) followed by intramolecular nucleophilic attack and aromatization.
-
Polar protic solvents (e.g., H₂O-IPA) enhance cyclization efficiency by stabilizing intermediates through hydrogen bonding.
Optimized conditions :
Alternative Routes: Transition Metal Catalysis
Palladium-Catalyzed C–H Functionalization
Palladium catalysts enable direct C2-methylation of preformed imidazo[4,5-b]pyridines. Using Pd(OAc)₂ (5 mol%) and tert-butylphosphine (t-Bu₃PH·BF₄) in 1,4-dioxane at 140°C, methyl groups are introduced via Suzuki-Miyaura coupling with methylboronic acid.
Advantages :
Limitations :
-
Requires pre-synthesized imidazo[4,5-b]pyridine core.
Green Chemistry Approaches
Mechanochemical Synthesis
Ball-milling techniques reduce solvent usage and reaction times. A mixture of 6,7-dichloropyridine-2,3-diamine, acetaldehyde, and ammonium acetate is milled at 30 Hz for 2 h, achieving cyclization via solid-state mechanochemistry.
Performance metrics :
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 6 and 7 are susceptible to nucleophilic substitution, enabling diverse functionalization.
Cross-Coupling Reactions
The chlorines enable palladium-catalyzed cross-coupling for aryl/heteroaryl functionalization.
Cyclization and Heteroannulation
The compound serves as a precursor for fused heterocycles via intramolecular cyclization.
Biological Activity Modulation
Functionalization impacts bioactivity, particularly in kinase inhibition and anticancer applications.
Mechanistic Insights
-
Nucleophilic Substitution : Chlorines undergo SₙAr mechanisms, with position 7 reacting faster due to reduced steric hindrance from the methyl group .
-
Cross-Coupling : Pd-catalyzed reactions proceed via oxidative addition at C-Cl bonds, with electronic effects dictating regioselectivity .
-
Solvent Effects : Polar protic solvents (e.g., H₂O-IPA) accelerate heteroannulation by stabilizing transition states through H-bonding .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine is in the development of anticancer agents. Research has demonstrated that derivatives of imidazo[4,5-b]pyridine can act as potent inhibitors of various kinases involved in cancer progression. For instance, compounds based on this scaffold have shown efficacy against anaplastic lymphoma kinase (ALK) and other targets implicated in tumor growth and metastasis .
Antimicrobial Properties
The compound has also been studied for its antimicrobial properties. A series of derivatives have exhibited significant antifungal activity against pathogens such as Pucinia polysora and Rhizoctonia solani. The structure-activity relationship studies indicate that modifications to the imidazo[4,5-b]pyridine core can enhance its fungicidal efficacy . Additionally, some derivatives have shown activity against mycobacterial strains, including Mycobacterium tuberculosis, highlighting their potential in treating infections resistant to conventional therapies.
Anti-inflammatory Effects
In the realm of anti-inflammatory research, this compound has been found to inhibit inflammatory pathways in various cell types. Studies have indicated its ability to modulate the activation of transcription factors like NF-κB and Nrf2, which are crucial in regulating oxidative stress and inflammation. This suggests its potential use in treating conditions characterized by chronic inflammation .
Fungicides
The agricultural sector has seen the exploration of this compound as a potential fungicide. Its derivatives have been tested against several fungal pathogens affecting crops. The results indicate promising fungicidal activities that could be developed into new agricultural products to combat resistant strains of fungi .
Molecular Probes
In biological research, this compound serves as a molecular probe for studying various biological processes. Its structural similarity to purine bases allows it to interact with nucleic acids and proteins, making it a valuable tool for investigating cellular mechanisms and pathways involved in disease states.
Structure-Activity Relationship Studies
The compound is frequently utilized in structure-activity relationship (SAR) studies aimed at optimizing new drug candidates. By systematically altering substituents on the imidazo[4,5-b]pyridine framework, researchers can assess how these changes affect biological activity and selectivity for specific targets.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or RNA, leading to the disruption of essential biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine derivatives exhibit diverse biological activities influenced by substituent type and position. Below is a comparative analysis of structurally related compounds:
Structural and Functional Comparisons
Key Insights
Substituent Effects on Bioactivity :
- Halogenation : Chloro (Cl) and bromo (Br) substituents at positions 6 or 7 enhance enzyme inhibition and antimicrobial activity. For example, 6-chloro derivatives showed potent α-glucosidase inhibition , while 6-bromo analogs demonstrated antimicrobial effects .
- Aromatic vs. Aliphatic Groups : Aryl groups at position 2 (e.g., phenyl, furan) improve metabolic stability and target binding, whereas aliphatic groups (e.g., methyl) may reduce steric hindrance for synthetic modifications .
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in 6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine may alter electronic properties, though its bioactivity remains unstudied .
Therapeutic Potential: Antimicrobial Activity: Derivatives with bromine (6-Br) and phenyl (2-Ph) groups exhibit strong antibacterial effects, likely due to enhanced membrane permeability . Anticancer Applications: Mannich base derivatives with morpholine/piperidine substituents show cytotoxicity via kinase inhibition pathways .
Biological Activity
6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine (CAS No. 1086423-62-2) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₅Cl₂N₃
- Molecular Weight : 167.60 g/mol
- Solubility : Soluble in various solvents with a solubility of approximately 0.415 mg/ml .
- Bioavailability Score : 0.55, indicating moderate bioavailability .
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its antitumor and antimicrobial properties.
Antitumor Activity
Recent studies have explored the compound's potential as an anticancer agent. The imidazo[4,5-b]pyridine derivatives have shown promising results against various cancer cell lines:
- Mechanism of Action : The compound exhibits inhibition of specific kinases involved in cancer proliferation. It has been identified as a dual inhibitor of FLT3 and Aurora kinases, which are critical in the regulation of cell division and survival .
- In Vitro Studies : In vitro assays have demonstrated that derivatives of imidazo[4,5-b]pyridine can induce apoptosis in cancer cells. For instance, compounds related to this class have shown significant growth inhibition in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468 .
Antimicrobial Activity
The compound has also been evaluated for its efficacy against Mycobacterium tuberculosis:
- Antitubercular Activity : this compound was tested against Mycobacterium tuberculosis H37Rv strain. The minimum inhibitory concentrations (MIC) were found to be in the range of 0.5 to 0.8 μmol/L for some derivatives . This suggests a potential role in treating tuberculosis.
- Binding Studies : Computational docking studies indicate that the compound interacts effectively with DprE1 enzyme protein, which is crucial for the survival of Mycobacterium tuberculosis .
Case Studies and Research Findings
Q & A
Q. How should researchers design experiments to explore the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine omics approaches (transcriptomics/proteomics) with phenotypic screening. For example, CRISPR-Cas9 knockout libraries identify genetic dependencies, while thermal shift assays (TSA) confirm target engagement. Validate findings with siRNA knockdown or overexpression models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
